1-Aminopentan-2-ol
Overview
Description
1-Aminopentan-2-ol is an organic compound with the molecular formula C₅H₁₃NO and a molecular weight of 103.16 g/mol . It is a bifunctional molecule containing both an amino group and a hydroxyl group, making it a versatile intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminopentan-2-ol can be synthesized through several methods. One common approach involves the reductive amination of 2-pentanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . Another method includes the hydrogenation of 2-pentenenitrile using a suitable catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of nitriles or the reductive amination of ketones. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems .
Chemical Reactions Analysis
Types of Reactions: 1-Aminopentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-pentanone or 2-pentanal.
Reduction: Formation of pentylamine.
Substitution: Formation of 2-chloropentane or 2-bromopentane.
Scientific Research Applications
1-Aminopentan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-aminopentan-2-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions enable the compound to modulate enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
1-Aminopentane: Similar in structure but lacks the hydroxyl group, making it less versatile in chemical reactions.
5-Amino-1-pentanol: Contains the amino and hydroxyl groups at different positions, leading to different reactivity and applications.
Uniqueness: 1-Aminopentan-2-ol’s unique combination of amino and hydroxyl groups at adjacent positions provides distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
1-aminopentan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-2-3-5(7)4-6/h5,7H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUPXAZUXDFLTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275931, DTXSID501316108 | |
Record name | 1-aminopentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-2-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5343-35-1, 189769-47-9 | |
Record name | 1-Amino-2-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5343-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pentanol, 1-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005343351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-2-pentanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=445 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-aminopentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-2-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-aminopentan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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